Omoconazole nitrate
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Overview
Description
Omoconazole nitrate is an antifungal agent primarily used for the treatment of superficial fungal infections of the skin. It belongs to the imidazole class of antifungal medications, which also includes other well-known drugs like clotrimazole and ketoconazole . This compound is effective against dermatophytes, yeasts, and molds, making it a versatile option for treating various fungal infections .
Preparation Methods
The synthesis of omoconazole nitrate involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form the imidazole derivative. This intermediate is then reacted with 4-chlorophenoxyethanol to yield omoconazole. Finally, omoconazole is treated with nitric acid to form this compound .
Industrial production methods for this compound involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Omoconazole nitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Omoconazole nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: this compound is used in studies investigating the mechanisms of antifungal activity and resistance.
Industry: This compound is used in the formulation of topical antifungal creams, lotions, and powders.
Mechanism of Action
The primary mechanism of action of omoconazole nitrate involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. By disrupting the production of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to increased permeability and ultimately causing cell death . This antifungal agent exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is critical in the biosynthesis of ergosterol . The inhibition of this enzyme results in the accumulation of toxic sterol intermediates within the fungal cell, further contributing to the disruption of cell membrane function .
Comparison with Similar Compounds
Omoconazole nitrate is similar to other imidazole antifungal agents such as clotrimazole, ketoconazole, and miconazole. it has unique properties that make it particularly effective against a broad spectrum of fungal infections . For example:
Clotrimazole: Like this compound, clotrimazole inhibits ergosterol synthesis but is often used for different types of fungal infections.
Ketoconazole: Ketoconazole is another imidazole antifungal that also inhibits ergosterol synthesis but has a broader range of applications, including systemic fungal infections.
Miconazole: Miconazole is similar in its mechanism of action but is primarily used for mucosal and cutaneous fungal infections.
This compound’s broad spectrum of activity and effectiveness in treating superficial fungal infections make it a valuable addition to the therapeutic arsenal against fungal infections .
Properties
CAS No. |
83621-06-1 |
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Molecular Formula |
C20H18Cl3N3O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid |
InChI |
InChI=1S/C20H17Cl3N2O2.HNO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;(H,2,3,4)/b20-14-; |
InChI Key |
BNDOPUYTWJQTOE-VSOKSMTPSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Isomeric SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3.[N+](=O)(O)[O-] |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Synonyms |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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